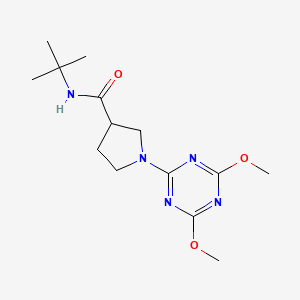![molecular formula C13H19N5OS B6470371 N-[(4-methoxythian-4-yl)methyl]-9-methyl-9H-purin-6-amine CAS No. 2640959-14-2](/img/structure/B6470371.png)
N-[(4-methoxythian-4-yl)methyl]-9-methyl-9H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-methoxythian-4-yl)methyl]-9-methyl-9H-purin-6-amine is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with a thianyl group and a methoxy group. The purine ring is a fundamental structure in many biologically active molecules, including nucleotides and certain alkaloids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxythian-4-yl)methyl]-9-methyl-9H-purin-6-amine typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a thianyl-methylating agent under basic conditions. The reaction conditions often require the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the purine nitrogen, facilitating the nucleophilic attack on the methylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the final product. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-methoxythian-4-yl)methyl]-9-methyl-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The thianyl group can be reduced to a thiol or a sulfide.
Substitution: The purine ring can undergo nucleophilic substitution reactions, particularly at the 6-amino position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable leaving group and under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of thiols or sulfides.
Substitution: Formation of substituted purine derivatives.
Aplicaciones Científicas De Investigación
N-[(4-methoxythian-4-yl)methyl]-9-methyl-9H-purin-6-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-[(4-methoxythian-4-yl)methyl]-9-methyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a nucleotide-binding site, interfering with the normal function of nucleic acids or proteins.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(4-methoxyphenyl)methyl]-9-methyl-9H-purin-6-amine
- N-[(4-chlorophenyl)methyl]-9-methyl-9H-purin-6-amine
- N-[(4-methoxyanilino)methyl]-9-methyl-9H-purin-6-amine
Uniqueness
N-[(4-methoxythian-4-yl)methyl]-9-methyl-9H-purin-6-amine is unique due to the presence of the thianyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other purine derivatives and may contribute to its specific interactions with molecular targets.
Propiedades
IUPAC Name |
N-[(4-methoxythian-4-yl)methyl]-9-methylpurin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5OS/c1-18-9-17-10-11(15-8-16-12(10)18)14-7-13(19-2)3-5-20-6-4-13/h8-9H,3-7H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCMFSLBEZRDDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)NCC3(CCSCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,4-dimethyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B6470304.png)
![N,N-dimethyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6470306.png)
![N,N,6-trimethyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6470314.png)
![4-methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6470318.png)
![4-methyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6470324.png)
![N,N-dimethyl-4-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B6470331.png)
![1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]-N-tert-butylpyrrolidine-3-carboxamide](/img/structure/B6470336.png)
![N,N-dimethyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B6470344.png)
![4,6-dimethoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine](/img/structure/B6470351.png)
![5-bromo-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B6470362.png)
![2-[(1,4-dioxan-2-yl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6470363.png)
![1-[(1,4-dioxan-2-yl)methyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B6470378.png)

![2-methyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine](/img/structure/B6470389.png)
